molecular formula C19H25N3O3S B10944472 2-({5-[(2,5-dimethylphenoxy)methyl]furan-2-yl}carbonyl)-N-(2-methylpropyl)hydrazinecarbothioamide

2-({5-[(2,5-dimethylphenoxy)methyl]furan-2-yl}carbonyl)-N-(2-methylpropyl)hydrazinecarbothioamide

Cat. No.: B10944472
M. Wt: 375.5 g/mol
InChI Key: ZZOPUSRSTDHIRP-UHFFFAOYSA-N
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Description

2-({5-[(2,5-DIMETHYLPHENOXY)METHYL]-2-FURYL}CARBONYL)-N-ISOBUTYL-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a furan ring, a phenoxy group, and a hydrazinecarbothioamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-[(2,5-DIMETHYLPHENOXY)METHYL]-2-FURYL}CARBONYL)-N-ISOBUTYL-1-HYDRAZINECARBOTHIOAMIDE involves multiple steps. One common method starts with the preparation of 2,5-dimethylphenol, which is then reacted with formaldehyde to form 2,5-dimethylphenoxy methanol. This intermediate is further reacted with furan-2-carboxylic acid to form the furan derivative. The final step involves the reaction of this furan derivative with isobutyl hydrazinecarbothioamide under specific conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, controlled temperature, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

2-({5-[(2,5-DIMETHYLPHENOXY)METHYL]-2-FURYL}CARBONYL)-N-ISOBUTYL-1-HYDRAZINECARBOTHIOAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy or furan groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy or furan derivatives.

Scientific Research Applications

2-({5-[(2,5-DIMETHYLPHENOXY)METHYL]-2-FURYL}CARBONYL)-N-ISOBUTYL-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-({5-[(2,5-DIMETHYLPHENOXY)METHYL]-2-FURYL}CARBONYL)-N-ISOBUTYL-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({5-[(2,5-DIMETHYLPHENOXY)METHYL]-2-FURYL}CARBONYL)-N-ISOBUTYL-1-HYDRAZINECARBOTHIOAMIDE is unique due to its combination of a furan ring, a phenoxy group, and a hydrazinecarbothioamide moiety. This unique structure imparts specific chemical and biological properties that are not found in the similar compounds listed above. For example, the presence of the hydrazinecarbothioamide group may enhance its potential as an enzyme inhibitor compared to other compounds that lack this functional group.

Properties

Molecular Formula

C19H25N3O3S

Molecular Weight

375.5 g/mol

IUPAC Name

1-[[5-[(2,5-dimethylphenoxy)methyl]furan-2-carbonyl]amino]-3-(2-methylpropyl)thiourea

InChI

InChI=1S/C19H25N3O3S/c1-12(2)10-20-19(26)22-21-18(23)16-8-7-15(25-16)11-24-17-9-13(3)5-6-14(17)4/h5-9,12H,10-11H2,1-4H3,(H,21,23)(H2,20,22,26)

InChI Key

ZZOPUSRSTDHIRP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)OCC2=CC=C(O2)C(=O)NNC(=S)NCC(C)C

Origin of Product

United States

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